N,N-diethyl-2-(4-methylphenyl)acetamide
Description
N,N-Diethyl-2-(4-methylphenyl)acetamide (referred to as F2 in ) is a synthetic acetamide derivative characterized by a para-methyl-substituted phenyl ring attached to an acetamide backbone with N,N-diethyl substituents. This compound has been extensively studied for its insect-repellent properties, particularly against Aedes aegypti mosquitoes, demonstrating a protection time of 5.0 hours at 20% concentration . Its structural simplicity, combined with moderate lipophilicity, allows for effective topical application while minimizing systemic absorption.
Properties
IUPAC Name |
N,N-diethyl-2-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-14(5-2)13(15)10-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDMMHJEROVTHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylbenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylamino group. The reaction is usually carried out in an organic solvent like ethanol or dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-diethyl-2-(4-methylphenyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyl-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Bioactivity
- N,N-Diethyl-2-(3-methylphenyl)acetamide (F1) :
The meta-methyl analog (F1) exhibits reduced repellent efficacy (4.5 hours protection time) compared to F2, highlighting the importance of the para-substituent position for optimal activity. The para-methyl group likely enhances molecular symmetry and interaction with insect olfactory receptors . - N,N-Diethyl-2-(4-methoxyphenyl)acetamide (F4) :
Replacing methyl with a methoxy group (F4) increases protection time to 6.5 hours but raises the primary skin irritation index (PSII) from 0.6 (F2) to 1.0, indicating a trade-off between efficacy and safety .
Table 1: Substituent Effects on Repellent Activity and Irritation
| Compound | Substituent | Protection Time (h) | PSII |
|---|---|---|---|
| F1 | 3-methyl | 4.5 | 0.7 |
| F2 | 4-methyl | 5.0 | 0.6 |
| F3 | 3-methoxy | 5.5 | 0.9 |
| F4 | 4-methoxy | 6.5 | 1.0 |
Heterocyclic and Fluorinated Analogs
- DPA-714 and F-DPA :
These analogs incorporate a pyrazolo[1,5-a]pyrimidine ring system (). For example, DPA-714 contains a 2-fluoroethoxy group, enabling its use as a PET tracer for imaging neuroinflammation via binding to the peripheral benzodiazepine receptor (PBR). The heterocyclic core enhances target affinity and blood-brain barrier penetration, distinguishing it from F2’s repellent applications . - This contrasts with F2’s mechanism, which involves olfactory receptor disruption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
